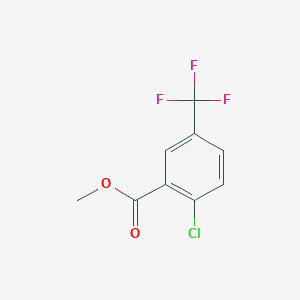
Perfluoroisobutyric acid
Overview
Description
Perfluoroisobutyric acid is an organic compound with the chemical formula C4HF7O2. It is a colorless and odorless liquid known for its excellent chemical and thermal stability. This compound belongs to the class of perfluoroalkyl carboxylic acids, which are characterized by the presence of fully fluorinated carbon chains.
Mechanism of Action
Target of Action
Perfluoroisobutyric acid, a derivative of perfluoroisobutylene oxide, is known to interact with diethylamine . The primary target of this compound is diethylamine, which plays a role in various biochemical processes.
Mode of Action
In the reaction with diethylamine, perfluoroisobutylene oxide (a precursor to this compound) first isomerizes to perfluoroisobutyryl fluoride. Only the latter reacts with diethylamine, giving the diethylamide of this compound . This suggests that this compound may act through a process of isomerization and subsequent reaction with diethylamine.
Pharmacokinetics
Physiologically Based Pharmacokinetic (PBPK) models, which describe the absorption, distribution, metabolism, and excretion of xenobiotics, could potentially be used to predict these properties for this compound . .
Result of Action
Given its interaction with diethylamine, it’s plausible that it may influence cellular processes involving this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
Perfluoroisobutyric acid can be synthesized through various methods. One common method involves the reaction of heptafluoro-2-iodoalkane with carbon dioxide in the presence of zinc powder and N,N-dimethylformamide. The reaction is carried out at 60°C with sonication for 2 hours. After the reaction, hydrochloric acid is added to the mixture to obtain this compound .
Another method involves the isomerization of perfluoroisobutylene oxide to perfluoroisobutyryl fluoride, which then reacts with diethylamine to form the diethylamide of this compound .
Industrial Production Methods
Industrial production of this compound typically involves the electrofluorination of the corresponding butyryl fluoride. This method ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Perfluoroisobutyric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form perfluoroisobutyryl fluoride.
Reduction: Reduction reactions can convert it to perfluoroisobutyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like diethylamine and ammonia are commonly used for substitution reactions.
Major Products Formed
Oxidation: Perfluoroisobutyryl fluoride.
Reduction: Perfluoroisobutyl alcohol.
Substitution: Diethylamide of this compound and other derivatives.
Scientific Research Applications
Perfluoroisobutyric acid has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: It is used in the production of fluorinated polymers and surfactants
Comparison with Similar Compounds
Similar Compounds
Perfluorobutanoic acid: Similar in structure but with a different carbon chain length.
Perfluoropropionic acid: Another perfluoroalkyl carboxylic acid with a shorter carbon chain.
Perfluoroisobutyryl fluoride: A derivative of perfluoroisobutyric acid used in various chemical reactions
Uniqueness
This compound is unique due to its high thermal and chemical stability, making it suitable for various industrial applications. Its ability to undergo multiple types of chemical reactions also adds to its versatility in scientific research .
Properties
IUPAC Name |
2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF7O2/c5-2(1(12)13,3(6,7)8)4(9,10)11/h(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDMCDWHXOSSHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(C(F)(F)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10187139 | |
| Record name | Perfluoroisobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335-10-4 | |
| Record name | Perfluoroisobutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluoroisobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-1-[1-(trifluoromethyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]ethan-1-one](/img/structure/B3031341.png)
![1-[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]pyrrole](/img/structure/B3031343.png)

![2-[(2,4,6-Trimethylphenyl)methylsulfanyl]ethanamine](/img/structure/B3031346.png)









